Carbenicillin indanyl sodium

Vue d'ensemble

Description

Carbenicillin indanyl sodium is an orally active prodrug of carbenicillin, a broad-spectrum antibiotic. It is particularly effective against gram-negative rods, which are commonly implicated in urinary tract infections (UTIs). The drug has been shown to be as effective as other antibiotics like ampicillin, cephalexin, and cephaloglycin in treating UTIs, with cure rates varying across studies . This compound is hydrolyzed in vivo to carbenicillin, which is then excreted in the urine, providing high urinary concentrations that are effective against pathogens such as Pseudomonas aeruginosa, Proteus mirabilis, and Enterococcus .

Synthesis Analysis

The synthesis of this compound involves the formation of an ester linkage between carbenicillin and indanyl sodium. This esterification process is crucial for the oral bioavailability of the drug, as it allows the compound to be absorbed efficiently before being hydrolyzed to its active form, carbenicillin, in the body .

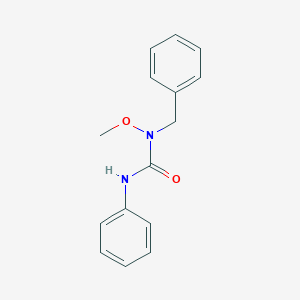

Molecular Structure Analysis

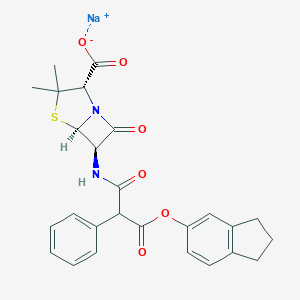

The molecular structure of this compound includes the β-lactam ring characteristic of penicillins, which is essential for its antibacterial activity. The indanyl group is linked to the carbenicillin molecule via an ester bond, which is stable enough to survive the acidic environment of the stomach but is readily hydrolyzed in the bloodstream .

Chemical Reactions Analysis

This compound undergoes hydrolysis in the body, releasing carbenicillin and indanol. The carbenicillin then exerts its antibacterial effects, while indanol is further metabolized and excreted as glucuronide and sulfate conjugates. The prodrug's stability in aqueous solutions varies with pH; it is more stable in acidic conditions and less so in alkaline environments, where ester hydrolysis predominates .

Physical and Chemical Properties Analysis

The pharmacokinetics of this compound reveal that after oral administration, the drug is rapidly absorbed, and the ester appears intact in the serum shortly after ingestion. The ester is then quickly hydrolyzed, and the released carbenicillin achieves therapeutic levels in the serum and urine. The drug's absorption kinetics can be linear or capacity-limited, depending on the dose, and its excretion is influenced by kidney function, with reduced excretion observed in patients with impaired renal function .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of this compound in treating difficult UTIs, including those caused by resistant pathogens or in patients with recurrent infections. In some cases, the drug led to a cure, while in others, it resulted in relapse or reinfection. Side effects were generally minor, although some patients experienced gastrointestinal disturbances or hypersensitivity reactions . The drug's efficacy has been compared favorably to that of trimethoprim/sulfamethoxazole, another common treatment for UTIs . Pharmacokinetic studies have also been conducted in patients with varying degrees of renal impairment, highlighting the need for dosage adjustments in this population .

Applications De Recherche Scientifique

Traitement des infections des voies urinaires (IVU)

Le carbenicillin indanyl sodium est particulièrement efficace dans le traitement des IVU. Il a été utilisé en milieu clinique pour traiter les infections causées par des agents pathogènes résistants à d'autres agents antimicrobiens oraux . Son efficacité est comparable à celle de la carbenicilline disodique administrée par voie parentérale, ce qui en fait une alternative orale précieuse pour la prise en charge des IVU difficiles .

Activité antibactérienne contre les bactéries Gram négatives

Ce composé a montré une activité antibactérienne puissante contre une variété de bactéries Gram négatives. Dans des études de laboratoire, la carbenicilline indanyl sodium administrée par voie orale a protégé des souris contre des infections létales produites par Escherichia coli, Salmonella choleraesuis et d'autres agents pathogènes .

Pharmacocinétique et stabilité

Les propriétés pharmacocinétiques de la carbenicilline indanyl sodium sont importantes pour son application en recherche. C'est un ester stable en milieu acide qui est rapidement absorbé par le tractus gastro-intestinal et hydrolysé in vivo pour produire de la carbenicilline . Cette stabilité et ce profil d'absorption facilitent son utilisation dans les thérapies orales.

Infections systémiques expérimentales chez les modèles animaux

La carbenicilline indanyl sodium est utilisée dans les infections systémiques expérimentales chez les modèles animaux, tels que les souris et les rats. Elle procure un effet thérapeutique dans ces modèles, ce qui est crucial pour étudier l'efficacité du médicament et ses effets secondaires potentiels avant les essais cliniques .

Enquête sur les réactions d'hypersensibilité

Bien que généralement bien toléré, la carbenicilline indanyl sodium peut provoquer des réactions d'hypersensibilité chez certains patients. La recherche sur ces réactions est importante pour améliorer la sécurité des patients et élaborer des directives pour son utilisation .

Mécanisme D'action

Target of Action

Carbenicillin indanyl sodium, also known as carindacillin sodium, is a semisynthetic penicillin antibiotic . The primary target of this compound is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in the final stage of bacterial cell wall synthesis .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan strands, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death .

Pharmacokinetics

This compound is a prodrug of carbenicillin . Shortly after absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . This transformation allows the drug to be administered orally, as the sodium salt . The released carbenicillin is then excreted in the urine .

Result of Action

The result of this compound’s action is the death of susceptible bacteria . It has demonstrated clinical efficacy in urinary infections due to susceptible strains of Escherichia coli, Proteus mirabilis, Proteus vulgaris, Morganella morganii, Pseudomonas species, Providencia rettgeri, Enterobacter species, and Enterococci (S. faecalis) .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract . The compound is acid-stable, allowing it to be rapidly absorbed from the gastrointestinal tract . .

Safety and Hazards

Propriétés

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1/t18?,19-,20+,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPXOXWAUAYAB-XZVIDJSISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26605-69-6 | |

| Record name | Carbenicillin indanyl sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carindacillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN INDANYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OUL81K2RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)